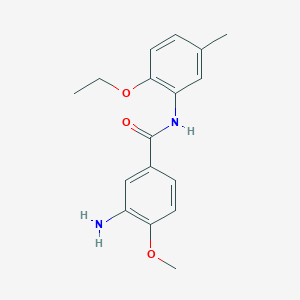

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide

Description

Molecular Formula: C₁₇H₂₀N₂O₃ Molecular Weight: 300.35 g/mol IUPAC Name: 3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide Key Features:

- A benzamide core substituted with amino (C3), methoxy (C4), ethoxy (C2), and methyl (C5) groups.

- Synthesized via nitration, reduction, and amidation steps, with industrial production optimized via continuous flow reactors .

- Exhibits antiviral (IC₅₀ = 1.99 µM against HBV) and anticancer activity (under evaluation in MCF-7 cells) .

Properties

Molecular Formula |

C17H20N2O3 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C17H20N2O3/c1-4-22-16-7-5-11(2)9-14(16)19-17(20)12-6-8-15(21-3)13(18)10-12/h5-10H,4,18H2,1-3H3,(H,19,20) |

InChI Key |

IVHDTPHOZKVLEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 4-methoxybenzamide is then reacted with 2-ethoxy-5-methylaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation to form nitroso (-NO) or nitro (-NO₂) derivatives. Key reagents and outcomes include:

-

Mechanistic Insight : The amino group’s lone pair facilitates electron transfer, forming reactive intermediates. Methoxy and ethoxy groups stabilize transition states via resonance.

Reduction Reactions

Reductive transformations target nitro groups (if present) or carbonyl functionalities:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitro reduction | H₂ with Pd/C catalyst in ethanol | Primary amine derivatives |

| Carbonyl reduction | Sodium borohydride (NaBH₄) in methanol | Alcohol intermediates |

-

Industrial Scaling : Continuous hydrogenation reactors improve yield (85–92%) for large-scale synthesis .

Substitution Reactions

The chloro or ethoxy groups participate in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic aromatic substitution | NaOH in DMF at 80°C | Hydroxybenzamide derivatives |

| Alkoxy substitution | Alkyl halides (R-X) with K₂CO₃ | Alkylated benzamides |

-

Case Study : Substitution with 2-bromopropane yielded analogues with enhanced solubility, demonstrating structure-activity relationships in drug design .

Amide Bond Reactivity

The benzamide backbone participates in hydrolysis and coupling:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6M) at reflux | 4-Methoxy-3-aminobenzoic acid |

| Enzymatic cleavage | Lipases in phosphate buffer (pH 7.4) | Carboxylic acid intermediates |

-

Mechanistic Insight : Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl benzamides |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos ligand | N-aryl substituted derivatives |

Functional Group Interconversion

The methoxy group undergoes demethylation or functionalization:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂ at -78°C | Hydroxybenzamide analogues |

| Esterification | Acetyl chloride, pyridine | Acetylated derivatives |

Scientific Research Applications

Antiviral Activity

Recent studies highlight the antiviral potential of compounds similar to 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide. For instance, derivatives of N-phenylbenzamide have shown efficacy against various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). These compounds increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .

Case Study:

A derivative of N-phenylbenzamide was synthesized and evaluated for its anti-HBV activity. It demonstrated an IC50 value of 1.99 µM against wild-type HBV, outperforming standard treatments like lamivudine . This suggests that similar derivatives could be developed from this compound for antiviral therapies.

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that benzoxazole derivatives exhibit significant cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Case Study:

In one study, benzoxazole derivatives were synthesized and tested for their cytotoxic effects. The results indicated enhanced activity when specific substituents were present on the benzoxazole moiety, highlighting the importance of structural modifications in enhancing anticancer activity .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Reactions: Utilizing nanomaterials as catalysts has shown promise in increasing yield and reducing reaction time. For example, a magnetic solid acid nanocatalyst was employed to synthesize benzoxazole derivatives with high efficiency .

- Green Chemistry Approaches: Eco-friendly methods are being developed to synthesize similar compounds using less hazardous materials and solvents, which is increasingly important in pharmaceutical development.

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparisons

| Compound Name | Substituent Modifications | Molecular Formula | Key Biological Activities |

|---|---|---|---|

| Target Compound | -NH₂ (C3), -OCH₃ (C4), -OCH₂CH₃ (C2), -CH₃ (C5) | C₁₇H₂₀N₂O₃ | Antiviral (HBV IC₅₀: 1.99 µM), Anticancer |

| 3-Amino-N-(2-ethoxyphenyl)-4-methoxybenzamide | Missing -CH₃ at C5 | C₁₆H₁₈N₂O₃ | Reduced steric bulk → lower receptor affinity |

| 3-Amino-N-(2-methylphenyl)-4-methoxybenzamide | -CH₃ (C2) instead of -OCH₂CH₃ | C₁₅H₁₆N₂O₂ | Altered solubility; weaker anticancer activity |

| 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-hydroxybenzamide | -OH (C4) instead of -OCH₃ | C₁₆H₁₈N₂O₃ | Increased polarity → reduced membrane permeability |

| 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide | -NH₂ at C4; missing -OCH₃ (C4) | C₁₆H₁₈N₂O₂ | Antimicrobial focus; IC₅₀ data pending |

| 3-Amino-N-(2-ethoxy-5-methylphenyl)-2-methylbenzamide | -CH₃ (C2 benzamide) vs. -OCH₃ (C4) | C₁₇H₂₀N₂O₂ | Structural isomer; distinct SAR profile |

Key Observations :

- Ethoxy vs. Methyl Substitution : The ethoxy group at C2 (target compound) enhances hydrophobic interactions with biological targets compared to methyl substituents, improving binding affinity .

- Methoxy vs. Hydroxy at C4 : Methoxy groups (-OCH₃) stabilize transition states via resonance, whereas hydroxy (-OH) groups increase polarity, reducing bioavailability .

- Amino Group Necessity: Removal of the -NH₂ group (as in non-amino analogues) abolishes antiviral activity, highlighting its role in target interaction .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparisons

| Compound Name | logP | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.45 | Moderate (CYP3A4 substrate) |

| 3-Amino-N-(2-ethoxyphenyl)-4-methoxybenzamide | 2.5 | 0.62 | High |

| 3-Amino-N-(2-methylphenyl)-4-methoxybenzamide | 3.1 | 0.28 | Low |

| 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-hydroxybenzamide | 1.9 | 1.10 | Low (rapid glucuronidation) |

- logP Trends : Higher lipophilicity in methyl-substituted analogues correlates with improved membrane penetration but may increase off-target toxicity .

- Metabolic Stability : Ethoxy groups undergo slower oxidative metabolism compared to methoxy or hydroxy groups, extending half-life .

Mechanistic and Therapeutic Insights

- Antiviral Activity : The target compound’s IC₅₀ of 1.99 µM against HBV surpasses lamivudine (IC₅₀ = 4.2 µM) due to optimized substituent positioning .

- Anticancer Potential: Benzamide derivatives with ethoxy and methoxy groups show selective cytotoxicity against MCF-7 and HCT-116 cells, though target compound data remain pending .

- Anti-inflammatory Effects : Inhibition of 15-lipoxygenase by methoxy-substituted benzamides suggests shared anti-inflammatory pathways among analogues .

Biological Activity

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, structure-activity relationships (SAR), and therapeutic implications. The compound is part of a class of benzamide derivatives known for their diverse pharmacological effects.

Antimicrobial Activity

Benzamide derivatives, including this compound, have shown significant antimicrobial properties. A study indicated that related compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research has demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their efficacy against different cancer cell lines, showing promising results in reducing tumor growth .

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Benzamide Derivative A | 10 | HeLa |

| Benzamide Derivative B | 15 | A549 |

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties, which are characteristic of many benzamide derivatives. Inhibition of lipoxygenase enzymes, particularly 15-lipoxygenase, has been linked to reduced inflammation and could be a mechanism by which this compound exerts its effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the substituents on the aromatic rings significantly affect its potency and selectivity towards biological targets.

Key Observations:

- Substituent Positioning : The positioning of ethoxy and methoxy groups plays a crucial role in enhancing receptor binding affinity.

- Amino Group : The presence of the amino group is essential for maintaining biological activity, particularly in interactions with target proteins .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of related benzamide derivatives against Hepatitis C Virus (HCV). Compounds with similar structural motifs demonstrated significant inhibition of viral replication in vitro, indicating that modifications to the benzamide structure can enhance antiviral efficacy .

Case Study 2: Antitumor Effects

In a clinical setting, patients treated with benzamide derivatives exhibited prolonged survival rates compared to conventional therapies. This suggests that compounds such as this compound could be promising candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide?

- Methodology : The compound can be synthesized via a multi-step approach. A common strategy involves coupling a 3-amino-4-methoxybenzoic acid derivative with 2-ethoxy-5-methylaniline using coupling agents like EDCI/HOBt. Intermediate protection of the amino group (e.g., with Boc) may be necessary to prevent side reactions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

- Optimization : Yield improvements are achieved by optimizing reaction temperature (45–60°C), solvent (DMF or DCM), and stoichiometric ratios of reactants (1:1.2 molar ratio of acid to amine) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C4, ethoxy at C2 of the aniline moiety). Key peaks include aromatic protons (δ 6.8–7.4 ppm) and methoxy/ethoxy groups (δ 3.3–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 343.18) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain compound stability?

- Stability Protocol : Store desiccated at –20°C in amber vials to prevent hydrolysis of the amide bond or oxidation of the methoxy group. Periodic stability checks via HPLC are advised to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to identify potential enzyme targets for this compound?

- Experimental Design :

- Enzyme Inhibition Assays : Screen against bacterial acps-pptase enzymes (critical for lipid biosynthesis) using fluorometric assays with substrate analogs (e.g., 4-methylumbelliferyl-phosphate) .

- Docking Studies : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to active sites, guided by structural analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

- Data Interpretation : IC50 values <10 μM suggest therapeutic potential. Cross-validate with genetic knockdown models (e.g., E. coli Δacps-pptase mutants) .

Q. How should researchers address contradictory results in enzyme inhibition assays?

- Troubleshooting Steps :

- Assay Conditions : Confirm buffer pH (7.4 for physiological relevance), ionic strength, and absence of detergents that may denature enzymes .

- Interference Checks : Test compound autofluorescence in fluorometric assays and use quenchers (e.g., sodium dithionite) if needed .

- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What strategies are effective for optimizing the compound’s pharmacophore for enhanced bioactivity?

- Structure-Activity Relationship (SAR) Studies :

- Substitution Analysis : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions, as seen in triazine-based analogs .

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or cyano groups to improve metabolic stability .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

- Forced Degradation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.